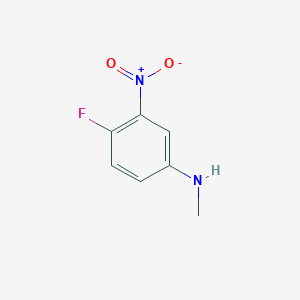

4-fluoro-N-methyl-3-nitroaniline

Description

Significance of Aryl-N-methylanilines as Research Scaffolds in Organic Synthesis

Aryl-N-methylanilines represent a class of aromatic amines that are pivotal in the field of organic synthesis. byjus.com An aryl group is a functional group derived from an aromatic ring, such as phenyl or naphthyl. wikipedia.orgyoutube.com The presence of the N-methyl group distinguishes them from primary aryl amines, imparting unique reactivity and physical properties. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules. Their utility is demonstrated in their application as promoters for radical-type cross-coupling reactions of aryl iodides, a key process for forming carbon-carbon bonds. nih.gov Furthermore, the N-arylation of amines is a crucial method for synthesizing arylamines, which are prevalent in biologically active compounds, agrochemicals, and materials science. acs.org The ability to undergo various chemical transformations makes aryl-N-methylanilines indispensable scaffolds for constructing intricate molecular architectures.

Strategic Importance of Fluorinated and Nitrated Aromatic Amines in Chemical Research

The strategic incorporation of fluorine atoms and nitro groups into aromatic amine structures dramatically influences their chemical and biological properties. Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The introduction of fluorine, the most electronegative element, can enhance a molecule's lipophilicity, metabolic stability, and bioavailability. numberanalytics.com This has led to their use in creating drugs with improved efficacy and safety, such as antibiotics and anticancer agents. numberanalytics.com Fluorinated aromatics are also key components in the synthesis of high-performance materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.com

Similarly, aromatic nitro compounds are crucial intermediates in the production of dyes, pesticides, and pharmaceuticals. researchgate.net The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the aromatic ring, influencing its reactivity in various chemical reactions. The synthesis of primary nitramines from primary amines, though a complex process, is a significant area of research, particularly in the field of energetic materials. cranfield.ac.ukresearchgate.net The combination of both fluorine and nitro functionalities on an aniline (B41778) framework, as seen in 4-fluoro-3-nitroaniline (B182485), creates a molecule with a unique reactivity profile, making it a valuable precursor in organic synthesis. nih.govnih.gov

Overview of the Research Landscape Surrounding 4-Fluoro-N-methyl-3-nitroaniline and its Precursors

The research surrounding this compound is primarily focused on its synthesis and structural characterization. A key precursor, 4-fluoro-3-nitroaniline, is an intermediate used in various industrial applications, including the production of hair dyes. nih.gov A patented method describes the preparation of this compound from 4-fluoro-3-nitroaniline through a methylation reaction using formaldehyde (B43269) and sulfuric acid. google.com This process is highlighted for its simplicity and the high quality of the resulting product, which is suitable for producing high-end resins. google.com

Crystallographic studies have provided detailed insights into the molecular structure of 4-fluoro-N-methyl-N-nitroaniline, a closely related compound. researchgate.netnortheastern.edu These studies reveal that the nitramine group is twisted with respect to the aromatic ring, which has implications for the molecule's delocalization and reactivity. researchgate.netnortheastern.edu The investigation of such structural details is crucial for understanding the chemical behavior of these compounds and for designing new synthetic pathways.

Scope and Objectives of Academic Investigations on the Chemical Compound

Academic investigations into this compound and its derivatives are driven by several key objectives. A primary goal is to develop efficient and environmentally benign synthetic methods for its production. google.com This includes optimizing reaction conditions and exploring new catalytic systems.

Another significant area of research is the exploration of its utility as an intermediate in the synthesis of more complex and valuable molecules. Given that it is an important chemical and pharmaceutical intermediate, research is directed towards its application in the synthesis of dyes, hair dyes, medicines, and pesticides. google.com

Furthermore, detailed structural and spectroscopic analysis of this compound and related compounds provides fundamental data on their molecular geometry, electronic structure, and intermolecular interactions. researchgate.netnortheastern.edu This information is essential for predicting their reactivity and for the rational design of new materials and biologically active compounds. The study of related compounds like 4-methyl-3-nitroaniline (B15663) also contributes to the broader understanding of the structure-property relationships in this class of molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSBZDQUNMXGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro N Methyl 3 Nitroaniline and Its Precursors

Synthesis of 4-Fluoro-3-nitroaniline (B182485) (Precursor to the Chemical Compound)

The primary and most established method for synthesizing 4-fluoro-3-nitroaniline is through the direct nitration of p-fluoroaniline. google.comgoogle.com This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of p-fluoroaniline.

Nitration of p-Fluoroaniline: Process Optimization and Anhydrous Conditions

The nitration of p-fluoroaniline has been the subject of various studies to optimize the yield and purity of the desired 4-fluoro-3-nitroaniline product. A significant finding is that carrying out the nitration under anhydrous conditions can lead to a more efficient reaction, resulting in higher yields and purity without the need for complex recovery procedures. google.com

The nitration of p-fluoroaniline proceeds through an electrophilic aromatic substitution (EAS) mechanism. magritek.commasterorganicchemistry.com In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.comyoutube.com The nitronium ion is generated in situ from the reaction of nitric acid (HNO₃) with a strong acid, typically sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

The reaction mechanism can be summarized as follows:

Generation of the electrophile: Nitric acid is protonated by sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. youtube.com

Electrophilic attack: The electron-rich aromatic ring of p-fluoroaniline attacks the nitronium ion. This step is the rate-determining step of the reaction. masterorganicchemistry.com The existing amino (-NH₂) and fluoro (-F) substituents on the ring direct the incoming nitro group to specific positions.

Deprotonation: A weak base in the reaction mixture removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product, 4-fluoro-3-nitroaniline.

The choice of the acidic system and the reaction temperature are critical parameters that significantly influence the selectivity and yield of the nitration reaction. A common nitrating agent is a mixture of nitric acid and sulfuric acid. google.com

Temperature: Low temperatures are crucial for controlling the reaction and achieving higher yields. The reaction is typically carried out at temperatures between 3°C and 10°C. google.com For example, one procedure involves adding the nitrating mixture at 3°-5°C, while another specifies a temperature of 8°-10°C. google.com Maintaining a low temperature helps to minimize the formation of unwanted byproducts.

The following interactive data table summarizes the effect of different reaction conditions on the yield of 4-fluoro-3-nitroaniline.

| p-Fluoroaniline (g) | H₂SO₄ (100%) (g) | HNO₃ (100%) (g) | H₂SO₄ in Nitrating Mix (g) | Temperature (°C) | Yield (%) |

| 139 | 1390 | 81.3 | 810 | 3-5 | 62 |

| 139 | 834 | 81.3 | 489 | 8-10 | 89 (crude) |

This data is compiled from documented laboratory procedures. google.comgoogle.com

After the reaction is complete, the mixture is typically poured onto ice, followed by neutralization with a base such as concentrated ammonia (B1221849). google.com This causes the crude product to precipitate out of the solution.

Several methods can be used to purify the crude 4-fluoro-3-nitroaniline:

Recrystallization: The solid product can be filtered off and recrystallized from boiling water. google.com After cooling, the purified yellow-brown crystals are collected.

Acid Wash: An effective method for increasing the yield involves stirring the crude product with cold, dilute hydrochloric acid. google.com This process helps to separate the desired product from other components in the reaction mixture. The insoluble, dark-brown solid is filtered off, and the filtrate is then made alkaline to precipitate the purified product. google.com

Alternative Synthetic Routes to 4-Fluoro-3-nitroaniline

While the nitration of p-fluoroaniline is the most common route, alternative methods for the synthesis of 4-fluoro-3-nitroaniline have been explored. One such method involves the hydrogenation of 2,4-dinitrofluorobenzene. In a specific example, this reaction was carried out using a 5% rhodium/alumina catalyst. While the primary product was 2-fluoro-5-nitroaniline, a smaller fraction of 4-fluoro-3-nitroaniline was also recovered. chemicalbook.com

N-Methylation Strategies for the Synthesis of 4-Fluoro-N-methyl-3-nitroaniline

Once 4-fluoro-3-nitroaniline is synthesized and purified, the next step is the introduction of a methyl group to the amino (-NH₂) functionality. This N-methylation can be achieved through several different strategies.

One documented method involves the reaction of 4-fluoro-3-nitroaniline with a 40% aqueous solution of methylamine (B109427). google.com This reaction can be carried out under two different conditions:

Normal Pressure: The mixture is heated to 70-80°C with intermittent additions of fresh methylamine solution. This method has been reported to yield dark bronze crystals of N-methyl-4-fluoro-3-nitroaniline with a yield of approximately 89%. google.com

Autoclave: The reaction can also be performed in a steel autoclave under pressure (12 to 28 P.S.I.) at a temperature of 80-90°C for 24 hours. google.com

Another approach utilizes formaldehyde (B43269) as the methylating agent in the presence of sulfuric acid. google.com In this process, 4-fluoro-3-nitroaniline is dissolved in sulfuric acid (60-98% mass concentration), and formaldehyde is added as the methylating reagent. The reaction is conducted at a temperature between 20°C and 60°C. google.com After the methylation is complete, the reaction liquid is neutralized, and the crude product is purified by crystallization. google.com

The following table outlines the key reagents and conditions for the N-methylation of 4-fluoro-3-nitroaniline.

| Methylating Agent | Solvent | Temperature (°C) | Pressure | Reported Yield (%) |

| 40% aq. Methylamine | Water | 70-80 | Normal | 89 |

| 40% aq. Methylamine | Water | 80-90 | 12-28 P.S.I. | - |

| Formaldehyde | 60-98% Sulfuric Acid | 20-60 | Normal | - |

This data is based on published synthetic methods. google.comgoogle.com

Direct Methylation of 4-Fluoro-3-nitroaniline with Formaldehyde/Sulfuric Acid Systems

A prominent and industrially applicable method for synthesizing this compound involves the direct N-monomethylation of its precursor, 4-fluoro-3-nitroaniline, using a formaldehyde and sulfuric acid system. google.com This process is valued for its straightforward procedure and the high quality and good stability of the resulting product. google.com The reaction takes 4-fluoro-3-nitroaniline as the primary raw material, employs sulfuric acid as the solvent, and utilizes formaldehyde as the methylating agent to achieve the desired N-methylation. google.com

The success of the direct methylation process hinges on precise control of reaction conditions and the stoichiometry of the reactants. The process involves dissolving 4-fluoro-3-nitroaniline in concentrated sulfuric acid, followed by the addition of a formaldehyde source. google.com

Key stoichiometric parameters have been defined to optimize the reaction. The weight ratio of sulfuric acid to the 4-fluoro-3-nitroaniline raw material is typically maintained in the range of 2:1 to 7.5:1. google.com Formaldehyde, which can be used in the form of paraformaldehyde, metaformaldehyde, or formalin, is used in a weight ratio of 0.3:1 to 1.4:1 relative to the starting aniline (B41778). google.com A preferred industrial protocol specifies a weight ratio of 4-fluoro-3-nitroaniline to sulfuric acid to paraformaldehyde of 1:3–6:0.5–1.2. google.com

Table 1: Stoichiometric Ratios for Direct Methylation

| Component | Ratio to 4-fluoro-3-nitroaniline (by weight) |

|---|---|

| Sulfuric Acid | 2 - 7.5 |

Temperature control is a critical factor in this synthesis. The methylation reaction is generally carried out at a temperature between 20°C and 60°C. google.com For optimal results, a more controlled temperature range of 30°C to 50°C is preferred. google.com

The solvent system exclusively utilizes sulfuric acid, with its concentration being a key variable. The mass concentration of the sulfuric acid used as a solvent can range from 60% to 98%, with a preferred concentration of 80% to 98% for industrial applications. google.com

Table 2: Optimized Temperature and Solvent Parameters

| Parameter | Range | Preferred Range |

|---|---|---|

| Reaction Temperature | 20°C - 60°C | 30°C - 50°C |

Following the completion of the methylation reaction, a multi-step purification process is employed to isolate the final product. The reaction mixture, or methylation solution, is first subjected to a neutralization step. This is typically achieved by dropwise adding the acidic solution into a mixed solution of ammonium (B1175870) hydroxide (B78521) (10-28% mass concentration) and an organic solvent. google.com The temperature during this addition is carefully controlled, often between -10°C and 20°C. google.com

Suitable organic solvents for this step include methanol (B129727), ethanol, isopropanol, toluene, tetrahydrofuran, and methyl tertiary butyl ether (MTBE), which can be used alone or in combination. google.com After neutralization, the crude this compound is obtained through reflux, cooling, and filtration, or via liquid separation and concentration. google.com

The final purification step involves crystallization of the crude product. google.com The crystallized product is then dried, with a baking temperature between 30°C and 70°C, to yield the refined, high-purity this compound. google.com

Exploration of Alternative N-Methylation Reagents and Catalytic Systems

Beyond the traditional formaldehyde/sulfuric acid method, research has explored various alternative reagents and catalytic systems for the N-methylation of anilines and nitroarenes. These methods often aim to improve reaction efficiency, selectivity, and environmental footprint.

One significant area of development is the use of methanol as a C1 source. nih.govnih.gov This "borrowing hydrogen" strategy involves a catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. The catalyst then returns the hydrogen to reduce the resulting imine. Various transition-metal catalysts based on ruthenium, iridium, iron, cobalt, and manganese have been shown to be effective for the N-methylation of amines with methanol. nih.gov For instance, specific ruthenium(II) complexes have been used for the N-methylation of amines with methanol under weak base conditions. nih.gov Similarly, functionalized N-heterocyclic carbene (NHC)-based iridium catalysts can effectively catalyze the selective N-monomethylation of nitroarenes using methanol as both the reducing agent and the C1 source. rsc.org

Green Chemistry Principles in the Synthesis of N-Methylated Nitroanilines

The application of green chemistry principles to the synthesis of N-methylated nitroanilines is an area of growing importance, aiming to reduce environmental impact and improve safety.

A key focus is the use of more environmentally benign methylating agents. Methanol is considered a greener alternative to traditional reagents due to its low cost and lower toxicity compared to reagents like methyl halides. google.com The use of methanol in "borrowing hydrogen" reactions is particularly notable as the only byproduct is water, enhancing the atom economy of the process. nih.gov

The direct reductive N-methylation of nitroarenes also aligns with green chemistry principles. nih.gov By telescoping the reduction and methylation steps, it reduces the number of synthetic operations, minimizes waste generation, and simplifies purification procedures. nih.gov Catalytic systems using methanol in this one-pot conversion are being developed to provide synthetically useful yields. cardiff.ac.uk An NHC-based iridium catalyst, for example, offers a green approach to N-methyl amines directly from nitroarenes with methanol. rsc.org

While the formaldehyde/sulfuric acid method is effective, the large quantities of strong acid used present environmental challenges related to waste neutralization and disposal. google.com Therefore, methods that reduce or eliminate the need for such harsh reagents are considered advantageous from a green chemistry perspective.

Solvent-free and microwave-assisted techniques are powerful tools in green chemistry that can accelerate reaction rates, improve yields, and reduce or eliminate the use of volatile organic solvents. cem.com

Microwave-assisted organic synthesis, in particular, has been shown to be effective for various reactions involving anilines. For example, a novel microwave-assisted method has been developed for producing anilines from activated aryl halides in aqueous solutions, removing the need for organic solvents and catalysts. nih.govtandfonline.com This approach demonstrates the potential for microwave irradiation to drive reactions to completion in significantly shorter times—often in minutes. nih.govtandfonline.com While this example is not a direct N-methylation, it highlights the applicability of microwave technology to the synthesis of substituted anilines.

Solvent-free, or "dry media," reactions, often performed by adsorbing reactants onto mineral supports and irradiating with microwaves, represent a particularly eco-friendly approach. This technique avoids the risks associated with high pressures in sealed vessels and prevents pollution from solvent evaporation. Such methods have been successfully applied to the synthesis of various compounds, offering rapid, clean, and cost-effective synthetic routes with high purity products. The development of similar solvent-free, microwave-assisted protocols for the N-methylation of nitroanilines could offer significant environmental and efficiency benefits.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoro-3-nitroaniline |

| Formaldehyde |

| Sulfuric Acid |

| Paraformaldehyde |

| Metaformaldehyde |

| Ammonium Hydroxide |

| Methanol |

| Ethanol |

| Isopropanol |

| Toluene |

| Tetrahydrofuran |

| Methyl tertiary butyl ether (MTBE) |

Reduction of Byproduct Formation and Waste Minimization Strategies

The synthesis of this compound and its precursors, like many chemical processes, presents challenges related to byproduct formation and waste generation. Traditional methods for aromatic nitration and N-methylation often involve harsh reagents and produce significant waste streams. However, modern synthetic chemistry emphasizes the principles of green chemistry to mitigate these issues.

The precursor, 4-fluoro-3-nitroaniline, is typically synthesized via the electrophilic nitration of p-fluoroaniline. A key challenge in this step is controlling the regioselectivity to avoid the formation of other isomers. The nitration of p-fluoroaniline in concentrated sulfuric acid can lead to undesired byproducts if conditions are not carefully controlled. A patented process highlights that carrying out the nitration under anhydrous conditions is crucial for improving the yield and purity of 4-fluoro-3-nitroaniline, thereby reducing byproduct formation google.com. The use of cold, dilute hydrochloric acid can also aid in separating the desired product from the crude reaction mixture, further enhancing purity google.com.

The subsequent N-methylation of 4-fluoro-3-nitroaniline to yield the target compound is achieved using formaldehyde in a sulfuric acid medium google.com. While this method is effective, it is not without environmental drawbacks. The primary waste product is the large volume of sulfuric acid, which requires neutralization, typically with a base like ammonium hydroxide, generating significant amounts of salt waste google.com. Potential byproducts from this reaction could include the formation of N,N-dimethylated aniline or other condensation products arising from formaldehyde side reactions.

To address these challenges, several waste minimization and byproduct reduction strategies, aligned with green chemistry principles, can be considered.

Alternative Methylating Agents: Traditional methylating agents like methyl halides and dimethyl sulfate are toxic and produce stoichiometric amounts of salt waste. More sustainable alternatives for the N-methylation of anilines include methanol and carbon dioxide with hydrogen rsc.orgresearchgate.netacs.org. Using methanol as a green methylating reagent, catalyzed by solid molecular catalysts, can achieve selective N-monomethylation with high yields and turnover numbers. These catalysts can often be recovered and recycled multiple times, significantly reducing waste researchgate.net.

Catalyst-Free and Solvent-Free Nitration: Advances in nitration chemistry aim to eliminate or reduce the use of strong co-acids like sulfuric acid. Methods using dilute aqueous nitric acid as both the nitronium ion source and self-catalyst are being developed. These approaches prevent a considerable amount of toxic waste by eliminating catalyst-related recycling and disposal steps prepchem.com.

Process Optimization: Careful control over reaction parameters such as temperature, reaction time, and stoichiometry is essential. In the methylation step, controlling the ratio of formaldehyde to 4-fluoro-3-nitroaniline can minimize the formation of the over-methylated N,N-dimethyl product. The patent for the synthesis of this compound specifies optimal weight ratios of reactants to maximize product yield and quality google.com.

The following table summarizes traditional methods and green alternatives for the synthesis of this compound and its precursor.

| Reaction Step | Traditional Method | Key Issues | Green Chemistry Alternative | Waste Minimization Benefit |

| Nitration | p-fluoroaniline with HNO₃/H₂SO₄ | Large volumes of acid waste, potential for isomeric byproducts. | Nitration with dilute aqueous nitric acid. | Eliminates sulfuric acid waste and the need for neutralization. |

| N-Methylation | 4-fluoro-3-nitroaniline with formaldehyde/H₂SO₄ | Significant acid waste, use of toxic formaldehyde. | Catalytic N-methylation using methanol or CO₂/H₂. | Reduces acid waste, uses a renewable C1 source, catalyst can be recycled. |

Multi-step Synthetic Sequences Incorporating the Chemical Compound

This compound serves as a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds with potential biological activity. One important class of compounds accessible from this intermediate is substituted benzimidazoles. Benzimidazole scaffolds are of great interest in medicinal chemistry due to their presence in various pharmacologically active molecules .

A plausible multi-step synthetic sequence begins with this compound and proceeds through a reductive cyclization pathway to form a novel N-substituted fluoro-benzimidazole derivative. This strategy is based on the well-established synthesis of benzimidazoles from o-phenylenediamine precursors, which can be generated in situ from the reduction of o-nitroanilines researchgate.net.

The proposed synthetic sequence is as follows:

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form the key intermediate, 4-fluoro-N¹-methylbenzene-1,2,3-triamine. This reduction can be achieved using various reagents, such as sodium dithionite or catalytic hydrogenation.

Cyclization with a Carboxylic Acid Derivative: The resulting triamine intermediate can then undergo cyclocondensation with a carboxylic acid or its derivative (e.g., an aldehyde or ester) to form the benzimidazole ring. This reaction is typically carried out under acidic conditions.

This sequence can be illustrated by the synthesis of 7-fluoro-1-methyl-1H-benzo[d]imidazole.

Scheme 1: Proposed Synthesis of 7-fluoro-1-methyl-1H-benzo[d]imidazole

(Image depicting the two-step conversion of this compound to 7-fluoro-1-methyl-1H-benzo[d]imidazole)

The following table outlines the proposed reaction steps and conditions for this multi-step synthesis.

| Step | Reactant | Reagents and Conditions | Product | Anticipated Yield |

| 1 | This compound | Sodium Dithionite (Na₂S₂O₄), Ethanol/Water, Room Temperature | 4-Fluoro-N¹-methylbenzene-1,2,3-triamine | 85-95% |

| 2 | 4-Fluoro-N¹-methylbenzene-1,2,3-triamine | Formic Acid (HCOOH), Reflux | 7-Fluoro-1-methyl-1H-benzo[d]imidazole | 70-85% |

This synthetic route demonstrates the utility of this compound as a precursor for constructing more complex heterocyclic systems. The presence of the fluorine atom and the N-methyl group on the benzimidazole core allows for further structural modifications, making it a versatile intermediate for creating libraries of compounds for biological screening.

Reaction Chemistry and Mechanistic Investigations of 4 Fluoro N Methyl 3 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluoro-Group

The presence of a strongly electron-withdrawing nitro group positioned ortho and para to the fluorine atom makes the aromatic ring electron-deficient. This electronic arrangement activates the fluorine atom for displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Pathways of Nucleophilic Displacement

The SNAr reaction of 4-fluoro-N-methyl-3-nitroaniline proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.

The initial step of the SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This addition leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or Jackson-Meisenheimer complex. wikipedia.orgmdpi.com This intermediate features a temporary loss of aromaticity as the attacked carbon becomes sp3-hybridized. nih.gov

The stability of the Meisenheimer complex is a critical factor in the reaction pathway. The negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group. wikipedia.orgmdpi.com This delocalization stabilizes the intermediate, lowering the activation energy for its formation. For nitroanilines, it has been suggested that the stability of these complexes can be significantly influenced by the reaction medium; for instance, UV-visible spectra of dinitroanilines in liquid ammonia (B1221849) are consistent with the formation of reversible Meisenheimer complexes. researchgate.net In some cases, particularly with multiple strong electron-withdrawing groups, these intermediates can be exceptionally stable and can be isolated and characterized. wikipedia.orgmdpi.com Theoretical studies using density functional theory (DFT) on related nitroanilines suggest that hydrogen-bonding interactions, for example with solvent molecules, can further stabilize the Meisenheimer complex. researchgate.netacs.orgnih.gov

The rate of SNAr reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack.

In this compound, the nitro group (–NO₂) is a powerful EWG. Its position ortho to the fluorine atom is optimal for stabilizing the negative charge of the Meisenheimer complex through resonance. This stabilization lowers the energy of the transition state leading to the intermediate, thereby accelerating the reaction. The fluorine atom itself, being highly electronegative, also contributes to the electron deficiency of the ring through its inductive effect, further enhancing reactivity towards nucleophiles. mdpi.com DFT calculations on related p-halonitrobenzenes have shown that the electron-withdrawing effect of a halogen contributes to the activation of the ortho position towards nucleophilic attack. mdpi.com The combined electronic effects of the nitro group and the fluorine atom make the ipso-carbon (the carbon bonded to the fluorine) highly electrophilic and susceptible to nucleophilic attack.

Reactivity with Various Nucleophiles (e.g., Amines, Oxygen Nucleophiles)

The activated fluorine atom in this compound can be displaced by a wide array of nucleophiles. The reactivity depends on the nucleophilicity of the attacking species.

Amine Nucleophiles: Reactions with amines are common. For instance, the precursor 4-fluoro-3-nitroaniline (B182485) is known to react with various amines to produce substituted nitro-p-phenylenediamines, which are useful as hair dyes. google.com It can be reasonably inferred that this compound would undergo similar reactions. A documented method shows that N-methylated derivatives of 4-fluoro-3-nitroaniline can be synthesized by reacting it with a 40% aqueous solution of methylamine (B109427), achieving high yields. This demonstrates the susceptibility of the C-F bond to attack by amine nucleophiles.

The table below summarizes typical SNAr reactions for the closely related precursor, 4-fluoro-3-nitroaniline.

| Nucleophile | Reagent Example | Product Type | Yield (%) | Reference |

| Amine | Methylamine (40% aq. solution) | N-methyl-4-fluoro-3-nitroaniline | 87-89 | |

| Amine | Ammonia | Nitro-p-phenylenediamine derivative | N/A | google.com |

| Acylating Agent | Acetic Anhydride | N-(4-fluoro-3-nitrophenyl)acetamide | 95.7 |

Solvent Effects on Reaction Kinetics and Selectivity

The solvent plays a crucial role in the kinetics and mechanism of SNAr reactions. nih.gov The choice of solvent can significantly alter reaction rates by stabilizing or destabilizing the reactants, transition states, and the Meisenheimer intermediate.

Studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) in various aprotic solvents have shown that the reaction is subject to base catalysis. rsc.org Solvents with hydrogen-bond donor (HBD) properties, such as chloroform, can assist in the departure of the fluoride (B91410) ion. In these HBD solvents, the formation of the intermediate is often the rate-determining step. In contrast, in non-HBD aprotic solvents, the breakdown of the intermediate to products can be rate-limiting. rsc.org For reactions of substituted anilines, it has been observed that the rate constant increases with the solvent's hydrogen bond accepting ability (β parameter) and decreases with its hydrogen bond donating ability (α parameter). nih.gov This is because the activated complex has a positive charge developing on the aniline (B41778) nitrogen, which is stabilized by solvent-as-acceptor interactions. nih.gov The use of fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to be crucial in some photoredox-catalyzed SNAr reactions of unactivated fluoroarenes, possibly by stabilizing cation radical intermediates through hydrogen bonding. nih.gov

Reactions Involving the Nitro Group

The nitro group in this compound is not merely an activating group for SNAr reactions; it is also a reactive functional group that can undergo various chemical transformations, most notably reduction.

The reduction of the nitro group to a primary amine is one of the most important reactions of nitroaromatic compounds. wikipedia.org This transformation is a key step in the synthesis of many pharmaceuticals and dyes. For the related compound 4-fluoro-3-nitroaniline, the nitro group can be readily reduced to afford 4-fluoro-1,3-diaminobenzene. This reaction is typically carried out using methods such as catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like Pd, Pt, or Ni) or chemical reduction (e.g., with metals like Fe, Sn, or Zn in acidic medium). It is expected that this compound would undergo a similar reduction to yield N¹-methyl-4-fluorobenzene-1,3-diamine. This transformation from a nitro-amino compound to a diamine opens up extensive possibilities for further synthesis, such as the construction of heterocyclic ring systems.

Reduction Methodologies and Formation of Amino Derivatives

The reduction of the nitro group in nitroanilines is a fundamental transformation for the synthesis of corresponding phenylenediamines, which are valuable intermediates in various chemical industries.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. While specific studies detailing the catalytic hydrogenation of this compound are not extensively documented in readily available literature, the reduction of structurally similar compounds provides a strong precedent. For instance, the hydrogenation of various substituted nitroarenes to their corresponding anilines is a common industrial practice, often utilizing catalysts like palladium on carbon (Pd/C). mdpi.com This process typically involves reacting the nitro compound with hydrogen gas in a suitable solvent in the presence of the catalyst. mdpi.comnih.gov

The general mechanism, often referred to as the "hydrogenation direction," involves the sequential addition of hydrogen across the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the final amine. orientjchem.org For substituted nitroanilines, the reaction rate can be influenced by the nature and position of substituents on the aromatic ring. orientjchem.org In the case of this compound, the presence of the fluorine atom and the N-methyl group would likely influence the electronic properties of the ring and, consequently, the kinetics of the hydrogenation process.

A study on the hydrogenation of norbelladine (B1215549) derivatives, which are secondary amines, utilized 10% Pd/C with hydrogen gas bubbled through a solution of the substrate in an ethyl acetate/methanol (B129727) mixture. mdpi.com This demonstrates a standard approach for the reduction of a functional group in a molecule also containing an amine, which is relevant to the structure of this compound.

Beyond catalytic hydrogenation, various chemical reagents are effective for the reduction of nitroanilines. Sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst, is a common reducing agent. For example, the reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862) has been effectively catalyzed by copper ferrite (B1171679) (CuFe₂O₄) nanoparticles in an aqueous medium at room temperature, with NaBH₄ as the reducing agent. researchgate.net This method resulted in high conversion rates to the corresponding phenylenediamines in a short time. researchgate.net

Another advanced approach is the use of a polyoxometalate redox mediator for the electrocatalytic reduction of substituted nitrobenzenes. nih.govnih.gov This method operates at room temperature in an aqueous solution and avoids the need for hydrogen gas or sacrificial reagents. nih.gov It has been shown to be highly selective for the reduction of the nitro group, even in the presence of other reducible functional groups like halides, which is particularly relevant for this compound. nih.gov

The table below summarizes findings for the reduction of related nitroaniline compounds, which can be considered indicative of potential methods for this compound.

| Nitroaniline Derivative | Reducing Agent/Catalyst | Product | Conversion (%) | Reaction Time |

| 4-Nitroaniline | NaBH₄ / CuFe₂O₄ NPs | p-Phenylenediamine | 96.5 | 40 s |

| 2-Nitroaniline | NaBH₄ / CuFe₂O₄ NPs | o-Phenylenediamine | 95.6 | 90 s |

This data is based on studies of similar, not identical, compounds and serves as a reference. researchgate.net

The reduction of nitroanilines can sometimes lead to the formation of oligomers through azo linkages (N=N). This process, known as reductive oligomerization, is an alternative reaction pathway to the formation of simple amino derivatives. Studies on 4-nitroaniline have shown that using catalysts like Fe₃O₄ spheres decorated with gold (Au) nanoparticles can facilitate this oligomerization. nih.govacs.orgnih.gov

The mechanism is believed to follow a Haber-type reaction, where a nitrosoaniline intermediate condenses with another nitroaniline molecule to form an azoxy-aniline structure. nih.govacs.org Further reduction can lead to hydrazoaniline, which then yields imines. nih.govacs.org In the presence of Fe₃O₄-Au nanoparticles, the reduction of the amine is enhanced, promoting azo polymerization. nih.govacs.org Research has demonstrated that this process follows pseudo-first-order kinetics, with a maximum conversion of about 97%. nih.govacs.orgnih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis has identified the formation of dimers and even six-unit oligomers. nih.govacs.org

| Catalyst | Reaction Rate (k) | Maximum Conversion (%) | Main Products |

| Fe₃O₄-Au | 0.416 mM L⁻¹ min⁻¹ | ~97 | Dimer and six-unit oligomer |

| Bare Fe₃O₄ | 0.018 mM L⁻¹ min⁻¹ | - | - |

This data is for the reductive oligomerization of 4-nitroaniline. nih.govacs.orgnih.gov

Investigations into Other Transformations of the Nitro Moiety

While reduction to an amine is the most common transformation for the nitro group in nitroanilines, other reactions are possible, though less documented for this specific substrate. For other nitroarenes, the nitro group can participate in nucleophilic aromatic substitution reactions, although this is less common than in nitrobenzenes lacking the activating amino group. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution.

Reactions at the N-Methylamino Group

The N-methylamino group in this compound is a site for various functionalization reactions, such as acylation and further alkylation.

Acylation of the N-methylamino group is a plausible reaction, typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. This would lead to the corresponding N-acyl-N-methyl-nitroaniline derivative. While specific examples for this compound are not readily found, this is a standard transformation for secondary amines.

Furthermore, the synthesis of this compound itself involves the N-methylation of the primary amine, 4-fluoro-3-nitroaniline. A patented method describes this methylation using formaldehyde (B43269) as the methylating agent and concentrated sulfuric acid as the solvent and catalyst. google.com This process is carried out at temperatures between 20-60 °C. google.com An industrial-scale example involved reacting 250 kg of 4-fluoro-3-nitroaniline with 250 kg of paraformaldehyde in 1125 kg of 98% sulfuric acid at 45 °C, achieving over 95% conversion. google.com

The N-methylation of amines can also be achieved using methanol as a C1 source, catalyzed by ruthenium complexes in a "borrowing hydrogen" mechanism. nih.gov This method has been successfully applied to various amines, including 4-fluoroaniline, to produce N-methylated products in high yields. nih.gov Another approach to N-methylation involves a reaction with formaldehyde followed by reduction with sodium borohydride (NaBH₄). mdpi.com

The table below outlines various N-methylation methods applicable to anilines.

| Starting Material | Methylating Agent / Catalyst | Product | Yield (%) |

| 4-Fluoro-3-nitroaniline | Formaldehyde / H₂SO₄ | This compound | >95% (conversion) |

| Aniline | Methanol / (DPEPhos)RuCl₂PPh₃ | N-Methylaniline | 98 |

| 4-Fluoroaniline | Methanol / (DPEPhos)RuCl₂PPh₃ | 4-Fluoro-N-methylaniline | 97 |

| Secondary Amine | Formaldehyde, then NaBH₄ | N-Methylated Tertiary Amine | - |

This data is compiled from various sources on N-methylation reactions. mdpi.comgoogle.comnih.gov

N-Alkylation and N-Derivatization Reactions

The synthesis of this compound itself is a primary example of an N-alkylation reaction. The process typically involves the methylation of its precursor, 4-fluoro-3-nitroaniline. One established method employs formaldehyde as the methylating agent in a sulfuric acid medium. The reaction is carried out at temperatures between 20-60°C. google.com An alternative approach uses paraformaldehyde with sulfuric acid, with the reaction temperature controlled between 30-50°C. google.com A patent describes a high-yield process where 4-fluoro-3-nitroaniline is treated with a 40% aqueous solution of methylamine at 70-80°C, resulting in an 89% yield of this compound. google.com

While the N-methyl group is present, the secondary amine functionality of this compound allows for further derivatization, such as N-arylation. In one study, various N-methylaniline derivatives were used in microwave-mediated N-arylation reactions with 4-chloroquinazolines to produce 4-anilinoquinazolines. Although this compound was not the exact substrate used, the study included closely related compounds like 3-fluoro-N-methylaniline and 4-fluoro-N-methylaniline. beilstein-journals.orgnih.gov The reactions, conducted in a THF/H₂O mixture, demonstrated that these fluorinated N-methylanilines successfully participate in N-arylation to furnish the corresponding products in good yields. beilstein-journals.orgnih.gov

The data below, adapted from the study on N-arylation of 4-chloroquinazolines, illustrates the reactivity of related fluoro-N-methylanilines. beilstein-journals.org

Table 1: N-Arylation of 6-Bromo-4-chloro-2-phenylquinazoline with Fluorinated N-Methylanilines

| Amine Substrate | Product | Yield (%) | Reaction Time |

|---|---|---|---|

| 3-Fluoro-N-methylaniline | N-(3-fluorophenyl)-6-bromo-N-methyl-2-phenylquinazolin-4-amine | 70 | 40 min |

| 4-Fluoro-N-methylaniline | N-(4-fluorophenyl)-6-bromo-N-methyl-2-phenylquinazolin-4-amine | 84 | 40 min |

Data derived from a study on microwave-mediated N-arylation reactions. beilstein-journals.org

Structure-Reactivity Relationship Studies of this compound and its Derivatives

The reactivity of this compound is dictated by the electronic properties and spatial arrangement of its three key substituents: the N-methylamino group, the nitro group, and the fluorine atom.

Electronic Effects of Substituents on Reaction Rates and Pathways

The substituents on the aniline ring exert significant electronic influence, modulating the nucleophilicity of the amine and the reactivity of the aromatic ring.

N-Methylamino Group (-NHCH₃): This group is a strong activator and is ortho-, para-directing for electrophilic aromatic substitution. The methyl group is weakly electron-donating through induction, and the nitrogen's lone pair can participate in resonance, increasing the electron density of the aromatic ring. Studies on substituted N-methylanilines show that electron-donating groups enhance the basicity of the nitrogen atom, making it a more potent nucleophile. rsc.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both induction and resonance. chegg.com This effect significantly reduces the electron density of the benzene (B151609) ring and decreases the basicity of the N-methylamino group.

Fluorine Atom (-F): Fluorine exhibits a dual electronic effect. It is strongly electron-withdrawing via induction (-I effect) but electron-donating through resonance (+R effect). Because of its high electronegativity, the inductive effect dominates, making it a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions. chegg.com

Steric Hindrance Considerations in Reaction Design

Steric hindrance plays a critical role in the reaction chemistry of N-substituted anilines. The presence of the N-methyl group, while small, introduces significantly more steric bulk around the nitrogen atom compared to a primary aniline.

This steric impediment can drastically reduce reaction rates. A study on nucleophilic aromatic substitution (SₙAr) reactions comparing aniline with N-methylaniline found that the rate constant for the reaction with N-methylaniline was lowered by a factor of 10⁵. rsc.org This dramatic reduction was attributed to the increased steric hindrance from the methyl group, which impedes both the formation of the reaction intermediate and the subsequent proton transfer step. rsc.org

In designing reactions with this compound, this steric factor is a crucial consideration.

Reactions at the Nitrogen Center: The methyl group can hinder the approach of bulky electrophiles or substrates to the nitrogen atom. This can make N-alkylation with larger alkyl groups or N-acylation with bulky acyl halides challenging.

Reactions at the Aromatic Ring: While the electronic effects are primary in directing substitution, steric hindrance can influence the regioselectivity. For instance, while the -NHCH₃ group is an ortho-, para-director, the steric bulk of the N-methylamino group itself, along with the adjacent nitro group, may disfavor substitution at the C2 position. Studies on other bulky anilines have shown that severe steric shielding of the amino group can lead to alternative reaction pathways, such as electrophilic substitution on the ring, becoming preferred over reactions at the sterically crowded nitrogen. nih.gov

The table below summarizes the expected influence of these factors on reactivity.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| -NHCH₃ | Activating, o,p-directing | Moderate steric hindrance at nitrogen and C2/C6 | Enhances ring reactivity but sterically hinders N-substitution and ortho-substitution |

| -NO₂ | Deactivating, m-directing | Moderate | Reduces nucleophilicity of the amine and deactivates the ring |

Derivatization Strategies and Advanced Synthetic Transformations Utilizing 4 Fluoro N Methyl 3 Nitroaniline

Synthesis of Novel Analogs and Homologs of the Chemical Compound

The structural framework of 4-fluoro-N-methyl-3-nitroaniline allows for the synthesis of a variety of analogs and homologs through modifications at its key functional sites. The secondary amine group can be readily acylated or alkylated to introduce new substituents. For instance, reaction with acyl chlorides or anhydrides can yield a series of N-acyl derivatives.

The fluorine atom, activated by the electron-withdrawing nitro group situated ortho to it, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine by a range of nucleophiles, such as other amines, to produce substituted nitro-p-phenylenediamines which have applications as hair dyes. google.com

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This transformation dramatically alters the electronic properties of the aromatic ring and opens up new avenues for derivatization, such as diazotization followed by substitution reactions.

A key precursor to this compound is 4-fluoro-3-nitroaniline (B182485). google.com The methylation of 4-fluoro-3-nitroaniline is a critical step in producing its N-methylated derivative. One documented method involves using formaldehyde (B43269) as the methylating agent in a sulfuric acid solvent at a controlled temperature of 20-60°C. google.com The reaction mixture is then neutralized to obtain the crude product, which is subsequently purified. google.com Another approach to N-methylation involves reacting 4-fluoro-3-nitroaniline with a 40% aqueous solution of methylamine (B109427). This reaction can be performed at normal pressure by heating the mixture.

Table 1: Synthesis of this compound Analogs

| Precursor | Reagent(s) | Reaction Type | Product |

| 4-fluoro-3-nitroaniline | Formaldehyde, Sulfuric Acid | Methylation | This compound google.com |

| 4-fluoro-3-nitroaniline | Methylamine (40% aq.) | N-alkylation | This compound |

| This compound | Various Amines | Nucleophilic Aromatic Substitution | Substituted nitro-p-phenylenediamines |

Development of Heterocyclic Systems via Cyclization Reactions

The functional groups of this compound and its derivatives are strategically positioned to facilitate cyclization reactions, leading to the formation of various heterocyclic systems. These heterocyclic compounds are of significant interest due to their prevalence in medicinal chemistry and materials science.

While direct synthesis of pyrimidine (B1678525) derivatives from this compound is not extensively documented, its precursor, 4-fluoro-3-nitroaniline, and related structures can be utilized in multi-step syntheses to form pyrimidine rings. researchgate.netresearchgate.netgsconlinepress.com Generally, the synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as urea (B33335) or thiourea. researchgate.netresearchgate.net For instance, a derivative of 4-fluoro-3-nitroaniline could be chemically modified to introduce a suitable functional group that can participate in a cyclocondensation reaction to form a pyrimidine ring.

The amino group of 4-fluoro-3-nitroaniline can be converted into a diazonium salt, which can then be transformed into an azide (B81097). This azide derivative is a key intermediate for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions with alkynes, a classic example of "click chemistry". frontiersin.org Additionally, various nitrogen-containing heterocycles can be accessed through different cyclization strategies. nih.govorganic-chemistry.org The specific reaction pathways would depend on the co-reactants and reaction conditions employed.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Heterocycle | Key Intermediate from this compound derivative | General Reaction Type |

| 1,2,3-Triazole | Azide derivative | [3+2] Cycloaddition with alkynes frontiersin.org |

| Pyrimidine | Diamine or amidine derivative | Condensation with 1,3-dicarbonyl compounds researchgate.net |

| Benzothiazole (B30560) | Thioamide derivative | Oxidative Cyclization organic-chemistry.orgnih.gov |

The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol (B119425) derivative with a carboxylic acid, aldehyde, or other carbonyl-containing compound. nih.gov To utilize this compound in benzothiazole synthesis, it would first need to be converted into a 2-amino-3-mercapto-N-methyl-nitroaniline derivative. This could potentially be achieved through a series of reactions involving the introduction of a thiol group ortho to the amino group. Once this key intermediate is obtained, it can undergo condensation and cyclization with various electrophiles to yield a range of substituted benzothiazoles. organic-chemistry.orgnih.govpsu.eduresearchgate.net

Preparation of Functional Probes and Research Reagents

The unique electronic and structural properties of this compound and its derivatives make them suitable for the development of specialized chemical tools for biological research.

Photoaffinity labeling is a powerful technique used to identify and study the binding sites of ligands on biological macromolecules. nih.govnih.govwustl.edu A photoaffinity labeling reagent typically contains a photoreactive group, a recognition element, and often a reporter tag. While there are no direct reports on the use of this compound for this purpose, its structure could be adapted for such applications. For example, the nitro group could be reduced to an amine, which is then diazotized and converted to a photoactivatable diazirine or azide group. The aromatic ring itself can act as a recognition element or be further functionalized to mimic a specific ligand. The fluorine atom could also be exploited for radiolabeling with isotopes like ¹⁸F for use in positron emission tomography (PET) imaging studies. The synthesis of such complex molecules would involve a multi-step approach, carefully orchestrating the introduction of the necessary functionalities. nih.govnih.govwustl.edu

On-tissue Chemical Derivatization for Analytical Research Applications

On-tissue chemical derivatization is an advanced analytical technique used in imaging mass spectrometry (MS) to enhance the detection and spatial mapping of small molecules directly within biological tissue sections. nih.gov This method introduces a chemical tag onto analytes that have poor ionization efficiency or low abundance, thereby increasing their sensitivity and specificity for MS analysis. nih.govalfa-chemistry.com The strategy relies on highly specific reactions that target functional groups present on the molecules of interest, such as amines, carboxylic acids, or carbonyls. alfa-chemistry.comacs.org

A variety of derivatization reagents have been developed to target primary and secondary amine groups to improve their detection in matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. nih.gov These reagents often introduce a permanently charged moiety or a group with high proton affinity, which significantly boosts the signal of the derivatized analyte in the mass spectrometer. rsc.org For instance, reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) can be used to derivatize amine metabolites, improving sensitivity and allowing for detailed spatial localization within tissues. nih.gov

Given its structure, this compound possesses a secondary amine (N-methylamino group) that makes it a theoretical candidate for on-tissue chemical derivatization studies. While direct derivatization of this specific compound on tissue has not been documented in the reviewed literature, its functional group is a viable target for established derivatization chemistries. In a research context, if a molecule with a similar structure were under investigation as a drug metabolite or an endogenous compound, derivatizing its N-methylamino group could enable its precise localization and quantification in tissue samples, providing critical insights into its distribution and metabolic fate.

Precursor Role in Complex Molecule Synthesis for Investigative Research

The chemical architecture of this compound, featuring a fluorinated and nitrated benzene (B151609) ring with an N-methylated amine, makes it a valuable intermediate for constructing more complex molecular frameworks. The differential reactivity of its functional groups allows for selective chemical transformations, providing a pathway to diverse molecular scaffolds for research in medicine, agriculture, and materials science. A key preparative method involves the methylation of 4-fluoro-3-nitroaniline using a methylating agent like formaldehyde in the presence of sulfuric acid. google.com

Towards Potential Pharmaceutical Scaffolds (e.g., RIP1 kinase inhibitors synthesis methodologies)

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cell death and inflammation, making it an important target for therapeutic intervention in a range of diseases, including autoimmune disorders and neurodegenerative conditions. frontiersin.orgnih.gov The development of small molecule inhibitors of RIPK1 is an active area of pharmaceutical research, with many inhibitors featuring complex heterocyclic scaffolds. researchgate.netuantwerpen.beresearchgate.net

While no commercial synthesis of a RIPK1 inhibitor directly from this compound is documented, its structure represents a viable starting point for the synthesis of analogous scaffolds. A common strategy in medicinal chemistry involves the reduction of a nitro group to an amine, which can then be used as a handle for further reactions. For example, the nitro group of this compound can be reduced to yield 4-fluoro-N¹-methylbenzene-1,2-diamine. This diamine is a versatile precursor for building bicyclic heterocyclic systems, which are common cores in many kinase inhibitors. The subsequent reaction of this diamine with various reagents could pave the way for novel molecular frameworks designed to target the RIPK1 kinase domain.

Intermediates for Agrochemical Research (e.g., urea-based antimicrobial agents synthesis)

Urea derivatives are a well-established class of compounds in agrochemical research, exhibiting a wide range of biological activities, including antimicrobial and herbicidal properties. nih.gov The synthesis of these compounds often involves the reaction of an amine with an isocyanate. nih.gov

The structure of this compound allows for its use as a precursor to novel urea-based compounds for agrochemical screening. A key synthetic transformation would be the selective reduction of the nitro group to a primary amine. This transformation would yield 4-fluoro-N¹-methylbenzene-1,2-diamine, a compound with two distinct amine groups. The more nucleophilic primary amine can then be selectively reacted with an isocyanate to form a urea linkage, leading to N-(2-(methylamino)-5-fluorophenyl)urea derivatives. The substituents on the isocyanate can be varied to create a library of compounds for screening as potential antimicrobial agents for crop protection. This synthetic approach highlights the utility of this compound as a starting block for generating structurally diverse molecules for agricultural research. nih.gov

Building Blocks for Materials Science Research (e.g., calamitic mesogens preparation)

Calamitic mesogens are rod-shaped molecules that can form liquid crystal phases. nih.govusm.my These materials are fundamental to technologies like liquid crystal displays (LCDs). A typical calamitic mesogen consists of a rigid core, often composed of one or more benzene rings, and flexible terminal chains. nih.govresearchgate.net

This compound presents a suitable rigid core that can be chemically elaborated to produce novel calamitic mesogens. The substituted phenyl ring provides the necessary rigidity, while the functional groups—fluoro, nitro, and N-methylamino—serve as anchor points for synthetic modification. For instance, the nitro group could be reduced to an amine and then converted to a different functional group, or the existing N-methylamino group could be used in coupling reactions. These modifications would allow for the attachment of flexible alkyl or alkoxy chains, which are required to induce liquid crystalline behavior. researchgate.netnih.gov The polarity and specific substitution pattern of the this compound core could influence the resulting mesophase properties, such as the nematic or smectic phase range, making it an interesting building block for creating new materials for advanced optical applications. researchgate.netbohrium.com

Spectroscopic and Structural Elucidation Techniques in Research on 4 Fluoro N Methyl 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-fluoro-N-methyl-3-nitroaniline, ¹H, ¹³C, and ¹⁹F NMR studies provide unambiguous evidence for the connectivity and environment of the hydrogen, carbon, and fluorine atoms, respectively.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the amine proton, and the methyl group protons. The chemical shifts (δ) are heavily influenced by the electronic effects of the substituents on the benzene (B151609) ring. The strongly electron-withdrawing nitro group (-NO₂) deshields adjacent protons, shifting them downfield, while the N-methylamino group (-NHCH₃) is electron-donating.

The aromatic region is expected to feature three signals:

H-2: This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a doublet.

H-5: This proton is ortho to the fluorine atom and meta to the nitro group. It should appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom.

H-6: This proton is ortho to the N-methylamino group and meta to the nitro group, appearing as a doublet.

The aliphatic region would contain a signal for the N-methyl (CH₃) group, which would likely appear as a doublet due to coupling with the adjacent N-H proton. The amine proton (N-H) itself would appear as a broad quartet, due to coupling with the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 8.0 - 8.2 | d | J(H2-H6) ≈ 2-3 Hz |

| H-5 | ~ 7.1 - 7.3 | dd | J(H5-H6) ≈ 8-9 Hz, J(H5-F) ≈ 8-10 Hz |

| H-6 | ~ 6.8 - 7.0 | d | J(H6-H5) ≈ 8-9 Hz |

| N-H | Variable (broad) | q | J(NH-CH3) ≈ 5 Hz |

| N-CH₃ | ~ 2.9 - 3.1 | d | J(CH3-NH) ≈ 5 Hz |

Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and instrumental conditions.

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon framework. For this compound, seven distinct signals are expected, corresponding to the six aromatic carbons and the one methyl carbon. The carbon attached to the fluorine atom (C-4) will appear as a doublet with a large coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts are influenced by the substituents, with carbons attached to electronegative atoms (F, N) appearing further downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-1 (C-NHCH₃) | ~ 145 - 150 | Expected |

| C-2 | ~ 125 - 130 | Not expected |

| C-3 (C-NO₂) | ~ 135 - 140 | Expected |

| C-4 (C-F) | ~ 150 - 155 | Large ¹JC-F (~240-250 Hz) |

| C-5 | ~ 115 - 120 | Expected |

| C-6 | ~ 110 - 115 | Expected |

| N-CH₃ | ~ 30 - 35 | Not expected |

Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the spectrum would display a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the local electronic environment. Furthermore, this fluorine signal would be split into a doublet of doublets due to coupling with the two nearest protons, H-5 (ortho coupling) and H-2 (meta coupling), providing further confirmation of the substitution pattern.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretch: A moderate absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ range.

Nitro Group (NO₂) Stretches: The nitro group gives rise to two strong and distinct absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F Stretch: A strong absorption band for the carbon-fluorine stretch is expected in the 1200-1280 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium-Weak |

| Asymmetric NO₂ Stretch | Nitro | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | Nitro | 1340 - 1380 | Strong |

| C=C Ring Stretches | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Aryl-Fluoride | 1200 - 1280 | Strong |

In modern chemical analysis, it is common to compare experimentally obtained spectra with those calculated using computational methods, such as Density Functional Theory (DFT). This comparative approach serves as a powerful tool for confirming vibrational mode assignments and validating the proposed molecular structure.

For this compound, this process would involve:

Computational Modeling: The geometry of the molecule would be optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: Following optimization, the vibrational frequencies and their corresponding intensities (IR and Raman) are calculated.

Comparison: The calculated frequencies, often scaled by an empirical factor to correct for systematic errors, are compared with the bands observed in the experimental IR and Raman spectra.

A strong correlation between the positions and relative intensities of the calculated and experimental bands would provide high confidence in the structural assignment and the detailed vibrational analysis. However, in the absence of publicly available experimental data for this compound, such a direct comparison cannot be performed at this time.

While information exists for closely related compounds, such as the precursor 4-fluoro-3-nitroaniline (B182485), substituting this data would be scientifically inaccurate and would not pertain to the specific molecular structure and properties of this compound. The addition of the N-methyl group significantly alters the electronic and structural characteristics of the molecule, meaning that the spectroscopic and crystallographic data would not be interchangeable.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided using the available search results. The specific data required to populate the sections on High-Resolution Mass Spectrometry, Fragmentation Pattern Analysis, Electronic Transitions, and X-ray Crystallography for this compound has not been published in the sources accessed.

Research Data Not Available for this compound

A thorough review of available scientific literature and chemical databases has revealed a lack of specific research data for the compound This compound concerning its detailed molecular geometry, conformation, intermolecular interactions, and supramolecular assembly.

While information exists for its precursor, 4-fluoro-3-nitroaniline, and for a structural isomer, 4-fluoro-N-methyl-N-nitroaniline, no dedicated studies providing the crystallographic or spectroscopic data required to fulfill the requested article sections were found for this compound itself. The generation of a scientifically accurate and detailed article based on the specified outline is therefore not possible at this time.

Computational and Theoretical Chemistry Studies of 4 Fluoro N Methyl 3 Nitroaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a standard tool for predicting molecular geometries, vibrational frequencies, and various electronic properties. However, a specific DFT study on 4-fluoro-N-methyl-3-nitroaniline is not currently available in the reviewed literature. While studies on related compounds like 4-nitro-3-(trifluoromethyl)aniline (B27955) have employed DFT to explore their properties, these findings cannot be directly extrapolated to the title compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. This analysis would identify the key bond lengths, bond angles, and dihedral angles that define the structure of this compound. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-N bond of the methylamino group, to identify the global minimum energy structure. Despite the importance of this data, specific optimized geometrical parameters for this compound have not been reported in published computational studies.

Vibrational Frequency Calculations and Spectral Simulations

Computational vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. Simulated spectra for this compound, which would be derived from such calculations, are not available in the current body of scientific literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties.

Energy Gap Analysis and Charge Transfer Character

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and the energy required for electronic excitation. A smaller gap often suggests higher reactivity and the potential for intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. For this compound, the amino group would act as a donor and the nitro group as an acceptor. However, specific calculated values for the HOMO and LUMO energies and the resulting energy gap for this compound are not documented.

Reactivity Descriptors from FMO Analysis

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These parameters provide quantitative insights into the molecule's reactivity. The absence of HOMO-LUMO energy data for this compound prevents the calculation of these important reactivity descriptors.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energies associated with these interactions, such as hyperconjugation. This analysis would be instrumental in understanding the stability imparted by intramolecular interactions in this compound. Regrettably, no NBO analysis specific to this molecule has been published.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. For aromatic compounds like nitroanilines, the MEP map identifies regions susceptible to electrophilic and nucleophilic attack. In molecules analogous to this compound, such as p-nitroaniline, computational studies using Density Functional Theory (DFT) have elucidated these reactive sites. thaiscience.info

For this compound, the MEP map would be characterized by distinct regions of positive and negative potential. The nitro group (-NO₂), being a strong electron-withdrawing group, creates a region of high positive potential (electron-deficient), making the oxygen atoms prime sites for nucleophilic attack. Conversely, the amino group (-NHCH₃) and the aromatic ring are expected to be electron-rich, creating negative potential regions that are susceptible to electrophilic attack. thaiscience.inforesearchgate.net The fluorine atom, due to its high electronegativity, also contributes to the electron-deficient nature of the adjacent carbon atom.

The negative potential sites are typically located over the nitro group's oxygen atoms, while the positive potential is concentrated around the hydrogen atoms of the methylamino group. thaiscience.info This distribution of electrostatic potential is fundamental in understanding the molecule's interactions and reactivity in chemical reactions.

Table 1: Predicted MEP Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Strong Negative (Red/Yellow) | Site for Electrophilic Attack |

| Aromatic Ring | Moderate Negative (Green) | Susceptible to Electrophilic Attack |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful methodology for investigating the detailed mechanisms of chemical reactions involving this compound. A key reaction is its synthesis via the methylation of 4-fluoro-3-nitroaniline (B182485). google.comsmolecule.com

Potential Energy Surface (PES) Scanning for Reaction Pathways

Potential Energy Surface (PES) scanning is a computational technique used to map out the energy of a system as a function of its geometry, revealing the most likely reaction pathways. For the methylation of 4-fluoro-3-nitroaniline, a PES scan would explore the geometric changes as the methylating agent (e.g., formaldehyde (B43269) in the presence of an acid) approaches the amino group. google.comsmolecule.com

The scan would identify stable intermediates, such as the formation of an iminium ion, and the transition states connecting them. smolecule.com By analyzing the energy minima and saddle points on the PES, the energetically most favorable reaction path can be determined, providing a detailed step-by-step description of the methylation process.

Transition State Characterization and Activation Energy Determination

Once a potential reaction pathway is identified on the PES, the exact structure of the transition state (the highest energy point along the reaction coordinate) must be located and characterized. For the methylation of 4-fluoro-3-nitroaniline, computational methods can calculate the geometry of the transition state for the addition of the methyl group. smolecule.com

Frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy (Ea). This value is critical for understanding the reaction kinetics, as a lower activation energy implies a faster reaction rate. Studies on similar aniline (B41778) reactions have successfully used these methods to predict reaction rates. mdpi.com

Solvent Effects in Computational Models (e.g., Polarizable Continuum Model)